1,1-Dimethylprop-2-ynyl acetate
Overview
Description
1,1-Dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate, is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methylbut-3-yn-2-yl acetate . The InChI string isInChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3
and the InChIKey is HBSFTVGBQDJTAW-UHFFFAOYSA-N
. The Canonical SMILES structure is CC(=O)OC(C)(C)C#C
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 126.15 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 126.068079557 g/mol . The topological polar surface area is 26.3 Ų . The compound has a complexity of 159 .Scientific Research Applications
Chemical Reactions and Synthesis
1,1-Dimethylprop-2-ynyl acetate is involved in various chemical reactions and synthesis processes. For example, its carbonylation reaction with ethyl chloroformate produces 2-carbethoxyamino-N-(1,1-dimethylprop-2-ynyl)-benzamide, showcasing its utility in complex organic syntheses (Usifoh & Okunrobo, 2009). Additionally, it has been used in the stereochemically controlled cyclopropanation of certain olefins, which is significant in the synthesis of complex organic compounds (马大为, 曹冶宇, 杨毅, & 程东谅, 1999).
Catalysis and Rearrangements
In the field of catalysis, this compound plays a role in acid-catalyzed rearrangements of N-propargylanilines. These rearrangements are crucial for understanding reaction mechanisms and designing catalysts for industrial and pharmaceutical applications (Barmettler & Hansen, 1990).
Insecticidal Properties
This compound has been identified in the insecticidal activity of extracts from Calceolaria andina L., demonstrating its potential in pest control and agrochemical research (Khambay, Batty, Cahill, Denholm, Mead-Briggs, Vinall, Niemeyer, & Simmonds, 1999).
Fragrance Industry
In the fragrance industry, 1,1-dimethyl-2-phenylethyl acetate, a related compound, is extensively studied for its toxicologic and dermatologic properties, indicating the relevance of this compound in cosmetic applications (Mcginty, Letizia, & Api, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are investigated for their potential in drug development. For instance, an experiment designing a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, involved its use, highlighting its application in medicinal chemistry (Min, 2015).
Properties
IUPAC Name |
2-methylbut-3-yn-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFTVGBQDJTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166875 | |
Record name | 1,1-Dimethylprop-2-ynyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-29-1 | |
Record name | 1,1-Dimethylpropargyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1604-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylprop-2-ynyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyn-2-ol, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethylprop-2-ynyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylprop-2-ynyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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